Cas no 41153-83-7 (6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide)
![6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide structure](https://ja.kuujia.com/scimg/cas/41153-83-7x500.png)
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide 化学的及び物理的性質
名前と識別子
-
- 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
- 6-Bromo-2,1,3-benzoxadiazole 1-oxide
- 1H-BenziMidazole,6-broMo
- 5-broMo-1H-1,3-benzodiazole
- 5-BROMO-1H-BENZOIMIDAZOLE
- 5-bromo-2,1,3-benzoxadiazole-3-oxide
- 5-bromobenzimidazole
- 6-Bromobenzofuroxane
- 6-BROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE
- MFCD02990849
- DB-368596
- AKOS001645289
- STK836572
- SCHEMBL17132624
- 5-bromo-3-oxido-2,1,3-benzoxadiazol-3-ium
- 6-Bromobenzo[c][1,2,5]oxadiazole1-oxide
- 41153-83-7
- AM807477
- 5-bromo-benzo[1,2,5]oxadiazole 3-oxide
- DB-369213
-
- MDL: MFCD02990849
- インチ: InChI=1S/C6H3BrN2O2/c7-4-1-2-5-6(3-4)9(10)11-8-5/h1-3H
- InChIKey: BAIKAFHUTPGNTK-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NO[N+](=C2C=C1Br)[O-]
計算された属性
- せいみつぶんしりょう: 213.93800
- どういたいしつりょう: 213.93779g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 51.5Ų
じっけんとくせい
- PSA: 51.49000
- LogP: 2.01880
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide セキュリティ情報
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB331522-1 g |
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide; . |
41153-83-7 | 1 g |
€1,486.20 | 2023-07-19 | ||
Alichem | A019100194-5g |
6-Bromobenzo[c][1,2,5]oxadiazole1-oxide |
41153-83-7 | 98% | 5g |
$1074.15 | 2023-09-02 | |
Chemenu | CM519832-1g |
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide |
41153-83-7 | 95% | 1g |
$*** | 2023-05-30 | |
abcr | AB331522-1g |
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide; . |
41153-83-7 | 1g |
€1486.20 | 2025-02-19 |
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxideに関する追加情報
Recent Advances in the Study of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide (CAS: 41153-83-7)
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide (CAS: 41153-83-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its unique benzooxadiazole core and bromine substituent, has been explored for its potential as a building block in the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for further research.
One of the key areas of interest is the compound's utility in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling and are often implicated in diseases such as cancer and inflammatory disorders. Researchers have demonstrated that derivatives of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide can effectively inhibit specific kinase targets, offering potential therapeutic benefits. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of novel inhibitors targeting the JAK-STAT pathway, which is crucial in immune regulation and cancer progression.
In addition to its role in kinase inhibition, 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide has shown promise in antimicrobial applications. A recent study in Bioorganic & Medicinal Chemistry Letters explored its derivatives as potential agents against drug-resistant bacterial strains. The study found that certain modifications to the compound's structure enhanced its antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. These findings underscore the compound's potential as a scaffold for developing new antibiotics in an era of increasing antimicrobial resistance.
The synthetic pathways for 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide have also been a focus of recent research. Advances in green chemistry have led to more efficient and environmentally friendly methods for its production. For example, a 2022 paper in Organic Process Research & Development described a catalytic process that reduces the use of hazardous reagents while maintaining high yields. Such innovations are critical for scaling up production and ensuring the compound's availability for further pharmaceutical development.
Looking ahead, the potential applications of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide extend beyond its current uses. Ongoing research is exploring its utility in photodynamic therapy, where its unique electronic properties could be harnessed for targeted cancer treatments. Preliminary studies suggest that the compound's ability to generate reactive oxygen species under light irradiation could make it a valuable tool in this emerging therapeutic modality.
In conclusion, 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide (CAS: 41153-83-7) represents a versatile and promising compound in the field of medicinal chemistry. Its applications in kinase inhibition, antimicrobial therapy, and potential use in photodynamic therapy highlight its broad utility. Continued research and development will likely uncover even more applications, solidifying its role as a key building block in drug discovery and development.
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